6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is a fluorinated derivative of quinoline, characterized by the presence of a hydroxyl group and a trifluoromethyl group. This compound is recognized for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents, including antitubercular and antiplasmodial drugs. Its unique structural features allow it to participate in a range of chemical reactions, making it a valuable building block in organic synthesis.
The compound is classified under several categories including fluorinated building blocks, heterocyclic building blocks, and quinoline derivatives. Its CAS number is 31009-34-4, and it has a molecular formula of with a molecular weight of 231.15 g/mol . The compound is primarily utilized in drug discovery and development due to its biological activity and reactivity.
The synthesis of 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline can be achieved through various methods:
The molecular structure of 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline includes:
This arrangement allows for tautomeric forms where the hydroxyl may convert to a ketone under certain conditions. The compound's melting point ranges between 259 °C and 263 °C, indicating its stability at elevated temperatures .
The structural formula can be represented as follows:
6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline participates in several types of chemical reactions:
The mechanism of action for compounds derived from 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline typically involves:
Research indicates that derivatives of this compound exhibit significant activity against pathogens like Mycobacterium tuberculosis and Plasmodium species, making them candidates for antitubercular and antimalarial therapies .
The high purity (>98%) of commercially available samples ensures reliable performance in research applications .
6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline has several scientific uses:
The incorporation of fluorine atoms into quinoline scaffolds represents a strategic evolution in medicinal chemistry, driven by the pursuit of enhanced pharmacokinetic properties and target affinity. Fluorinated quinoline derivatives emerged prominently in the mid-20th century with antimalarial agents like chloroquine, but the systematic exploration of polyfluorinated quinolines gained momentum only in recent decades as synthetic methodologies advanced. The specific compound 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (CAS 31009-34-4) epitomizes this evolution, designed to exploit the synergistic bioisosteric effects of multiple fluorine atoms [1] [6].
Early fluorinated quinolines primarily featured mono-fluorination, as seen in fluoroquinolone antibiotics (e.g., ciprofloxacin). However, the discovery that trifluoromethyl groups confer exceptional metabolic stability and membrane permeability redirected synthetic efforts toward multi-fluorinated analogs. This shift was crucial for diseases requiring sustained drug exposure, such as tuberculosis and malaria. For instance, researchers identified that the trifluoromethyl group at the C2 position of quinoline scaffolds significantly enhances binding affinity to the Plasmodium cytochrome bc1 complex, a key target in antimalarial drug development [1] [5].
The historical trajectory of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is intertwined with the optimization of endochin-like quinolones (ELQs). Initial ELQ prototypes suffered from rapid hepatic metabolism, but fluorination at C6 – a strategic response to metabolic vulnerabilities – yielded derivatives with improved pharmacokinetics. These fluorinated analogs demonstrated nanomolar efficacy against multidrug-resistant Plasmodium falciparum strains, revitalizing quinoline-based antimalarial research [5]. Concurrently, the compound’s role expanded into antitubercular therapy when thiolation of its 4-hydroxy group generated thioquinolines, a class exhibiting potent activity against Mycobacterium tuberculosis without cytotoxicity [1].
Table 1: Key Milestones in Fluorinated Quinoline Development
Time Period | Development Phase | Key Advancements | Impact on 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline |
---|---|---|---|
1940s–1960s | Early Antimalarial Quinolines | Discovery of chloroquine’s antimalarial activity; Emergence of resistance | Highlighted need for structurally novel quinolines |
1970s–1990s | Fluoroquinolone Antibiotics | Mono-fluorination for antibacterial activity | Validated fluorine’s role in enhancing bioactivity |
Early 2000s | Multi-Fluorinated Scaffolds | Trifluoromethyl incorporation for metabolic stability | Rationalized C2-CF3 group in target compound |
2010–Present | ELQ Optimization | Fluorination at C6 to block metabolic degradation | Positioned 6-fluoro analog as antimalarial/antitubercular precursor |
The bioactivity of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline arises from meticulously engineered substituents, each contributing distinct physicochemical and target-binding properties.
Trifluoromethyl Group (C2 Position):
Hydroxyl Group (C4 Position):
Fluoro Substituent (C6 Position):
Table 2: Physicochemical Contributions of Substituents in 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline
Substituent | Position | Key Physicochemical Properties | Biological Implications |
---|---|---|---|
Trifluoromethyl (-CF3) | C2 | High electronegativity (χ = 3.35); Moderate lipophilicity (π = 0.88) | Enhanced metabolic stability; Improved target affinity via hydrophobic interactions |
Hydroxyl (-OH) | C4 | Tautomerism (keto-enol); Hydrogen-bonding capacity (pKa ≈ 8.2) | Enzyme inhibition via H-bonding; Enables derivatization (e.g., thioquinolines) |
Fluoro (-F) | C6 | Strong electronegativity (χ = 3.98); Small atomic radius (72 pm) | Blocks metabolic oxidation sites; Modulates ring electronics |
The synergy between these groups creates a multifaceted pharmacophore. For example, the C2-CF3 and C6-F collectively reduce the compound’s basicity compared to non-fluorinated quinolines, minimizing lysosomal trapping and enhancing distribution to target organelles [1] [9]. Furthermore, the hydroxyl group’s polarity mitigates the lipophilicity imparted by fluorine atoms, preventing excessive membrane accumulation. This balance is evident in the compound’s melting point (259–263°C) and solubility profile, which favor crystalline stability and formulation development [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: